4-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
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Overview
Description
4-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a nitrobenzamide moiety, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of Nitro Group: The nitro group is introduced through nitration of the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: The chloro substituent is introduced via chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The final step involves coupling the thiadiazole derivative with the chloronitrobenzene derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), dimethyl sulfoxide (DMSO).
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products
Reduction: 4-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-chloro-3-nitrobenzoic acid and 5-(2-methylpropyl)-1,3,4-thiadiazole-2-amine.
Scientific Research Applications
4-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Disrupting Cell Membranes: Interacting with cell membranes, leading to increased permeability and cell death.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, proliferation, and apoptosis.
Comparison with Similar Compounds
4-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide can be compared with other thiadiazole derivatives, such as:
4-chloro-3,5-dinitrobenzoic acid isobutyl ester: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
Quinoline derivatives: Contain a different heterocyclic ring system but share some similar biological activities, such as antimicrobial and anticancer properties.
Thiazole derivatives: Another class of heterocyclic compounds with diverse biological activities, including antitumor and cytotoxic effects.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O3S/c1-7(2)5-11-16-17-13(22-11)15-12(19)8-3-4-9(14)10(6-8)18(20)21/h3-4,6-7H,5H2,1-2H3,(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSORPBBWHFQETE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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